molecular formula C18H21N3O3 B2692180 N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-84-1

N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2692180
CAS No.: 898426-84-1
M. Wt: 327.384
InChI Key: RYRMNKNQYJGYFE-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound's intricate structure offers a rich ground for chemical analysis and exploration of its unique properties.

Scientific Research Applications

N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide has diverse applications in several fields:

  • Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: Investigated for its potential effects on cellular processes and as a tool for biological assays.

  • Medicine: Explored for its pharmacological properties and potential therapeutic uses.

  • Industry: Applied in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of this compound are not clearly defined . It’s important to interpret this information with the help of a healthcare provider .

Future Directions

The pyrrolopyrazine structure, which is present in this compound, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multi-step organic reactions starting from readily available precursors. Key steps may include cyclization, oxidation, and amide formation under controlled conditions. Advanced synthetic techniques like catalytic hydrogenation and nucleophilic substitution might be employed to achieve the desired compound.

Industrial Production Methods

Industrial-scale production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated batch reactors could be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions could be applied to modify specific functional groups within the compound.

  • Substitution: Nucleophilic or electrophilic substitution reactions are feasible due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Alkyl halides, acyl chlorides, under conditions of controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products can range from simple derivatives to more complex molecules with additional functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially modulating various biochemical pathways. The exact molecular pathways can vary depending on the context of its application, but may include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide stands out due to its unique structural features. While similar compounds might share some functional groups, this compound's specific arrangement and combination of cyclopentyl and oxalamide groups give it distinctive chemical and biological properties.

List of Similar Compounds

  • N1-cyclopentyl-N2-oxalamide derivatives

  • Pyrrolo[3,2,1-ij]quinoline analogs

  • Other oxalamide-based compounds with varied functional groups

Properties

IUPAC Name

N-cyclopentyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-15-10-12-9-14(8-11-4-3-7-21(15)16(11)12)20-18(24)17(23)19-13-5-1-2-6-13/h8-9,13H,1-7,10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRMNKNQYJGYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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